1,2-Dibenzoylbenzene

Catalog No.
S749648
CAS No.
1159-86-0
M.F
C20H14O2
M. Wt
286.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibenzoylbenzene

CAS Number

1159-86-0

Product Name

1,2-Dibenzoylbenzene

IUPAC Name

(2-benzoylphenyl)-phenylmethanone

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

InChI

InChI=1S/C20H14O2/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-14H

InChI Key

OJLABXSUFRIXFL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3

1,2-Dibenzoylbenzene is an organic compound with the molecular formula C20H14O2C_{20}H_{14}O_{2}. It consists of a central benzene ring with two benzoyl groups attached at the 1 and 2 positions. This compound is notable for its structural symmetry and is often used in various chemical applications due to its unique properties. The presence of carbonyl groups contributes to its reactivity, making it a versatile compound in organic synthesis.

, including:

  • Diels-Alder Reactions: It can undergo Diels-Alder reactions to form various derivatives, particularly when reacted with appropriate dienes. These reactions typically yield cis-1,2-dibenzoylalkene derivatives in moderate to high yields (60-80%) .
  • Polymerization: The compound can also be involved in ring-opening polymerization processes. For instance, cyclic aryl ether oligomers containing the 1,2-dibenzoylbenzene moiety can be polymerized to form high molecular weight linear polymers .
  • Radical Reactions: In the presence of singlet oxygen or other radicals, 1,2-dibenzoylbenzene can be transformed into various products, indicating its potential as a radical scavenger .

While specific biological activities of 1,2-dibenzoylbenzene are not extensively documented, its derivatives and related compounds have been studied for their potential antioxidant properties. The ability of the compound to react with reactive oxygen species suggests that it may play a role in mitigating oxidative stress in biological systems. Further research is needed to elucidate its full biological profile.

Several methods have been developed for synthesizing 1,2-dibenzoylbenzene:

  • Direct Benzoylation: This method involves the benzoylation of benzene using benzoyl chloride in the presence of a Lewis acid catalyst.
  • Diels-Alder Reaction: As mentioned earlier, this approach utilizes Diels-Alder cycloaddition reactions with suitable diene substrates to produce dibenzoyl derivatives .
  • Polymerization Techniques: Synthesis can also occur through polymerization processes involving cyclic precursors that contain the dibenzoyl structure .

1,2-Dibenzoylbenzene has several applications:

  • Polymer Industry: It is used as a monomer or additive in the production of polymers due to its ability to undergo polymerization.
  • Chemical Intermediates: The compound serves as an intermediate in organic synthesis for producing more complex aromatic compounds.
  • Photoinitiators: It can act as a photoinitiator in UV-curable coatings and inks due to its ability to generate free radicals upon exposure to light.

Studies on the interaction of 1,2-dibenzoylbenzene with various radicals reveal its potential as a radical scavenger. For example, it has been shown to react with singlet oxygen and other reactive species, forming stable products and indicating its utility in protecting against oxidative damage . This property could be further explored for applications in materials science and biochemistry.

Several compounds share structural similarities with 1,2-dibenzoylbenzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
BenzophenoneContains two phenyl rings and one carbonyl groupCommonly used as a UV filter in sunscreens
DiphenylmethaneTwo phenyl groups connected by a carbon atomUsed as a solvent and in organic synthesis
Benzyl benzoateContains one benzyl and one benzoyl groupOften used as a fragrance ingredient
4-BromobenzophenoneSimilar structure but with bromine substitutionExhibits different reactivity patterns

Uniqueness of 1,2-Dibenzoylbenzene

What sets 1,2-dibenzoylbenzene apart from these similar compounds is its specific arrangement of two benzoyl groups on adjacent positions of a benzene ring. This configuration not only influences its chemical reactivity but also enhances its potential applications in polymer chemistry and material science compared to other related compounds.

Early Synthetic Routes

The synthesis of 1,2-dibenzoylbenzene traces back to early 20th-century Friedel-Crafts acylation methodologies. One pivotal route involves the reaction of phthaloyl chloride with benzene in the presence of Lewis acids like aluminum chloride, yielding 1,2-dibenzoylbenzene via electrophilic aromatic substitution. By the mid-20th century, alternative pathways emerged, such as the Diels-Alder cycloaddition of 1,3-butadiene with dibenzoylethylene, followed by bromination and elimination to form the final product.

Evolution of Characterization Techniques

Advancements in spectroscopic methods, including NMR and mass spectrometry, enabled precise structural elucidation. For instance, the compound’s ¹H-NMR spectrum reveals distinct aromatic proton signals between δ 7.3–8.0 ppm, corroborating its symmetric ortho-dibenzoyl configuration. X-ray crystallography further confirmed its planar geometry, with bond lengths consistent with conjugated carbonyl groups.

Classical Synthesis Approaches

Friedel-Crafts Acylation Pathways

The Friedel-Crafts acylation reaction has historically served as a cornerstone for synthesizing aromatic ketones, including 1,2-dibenzoylbenzene. A notable example involves the reaction of chlorobenzene with fumaryl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst. This method yields 1,2-bis(4-chlorobenzoyl)ethylene as an intermediate, which undergoes further cycloaddition reactions [1]. The mechanism proceeds via electrophilic aromatic substitution, where the acylium ion generated from fumaryl chloride attacks the aromatic ring. However, steric and electronic factors significantly influence reaction efficiency. For instance, polymethylated substrates like mesitylene exhibit reduced reactivity not solely due to steric hindrance but also due to electronic deactivation post-initial acylation [3]. This dual effect underscores the nuanced challenges in achieving dibenzoylation on densely substituted arenes.

Key steps in this pathway include:

  • Formation of the acylium ion: Fumaryl chloride reacts with AlCl₃ to generate a reactive electrophile.
  • Electrophilic attack: The acylium ion targets the para position of chlorobenzene, forming a monoacylated intermediate.
  • Cyclization: The intermediate undergoes Diels-Alder reactions or aromatization to yield the final product [1].

Despite its utility, this method requires stringent control over reaction conditions, such as temperature (reflux at 135–140°C) and solvent selection (e.g., sulfolane), to prevent side reactions [1].

Direct Benzoylation Methods

Direct benzoylation bypasses multi-step sequences by coupling benzoylating agents directly to aromatic substrates. A solvent-free approach using AlCl₃ as a catalyst has demonstrated efficacy for phenols and naphthols. For example, 4-chlorophenol reacts with benzoyl chloride under AlCl₃ catalysis at elevated temperatures (140°C) to yield ortho- and para-benzoylated products regioselectively [4]. This method eliminates the need for toxic solvents like nitrobenzene, aligning with greener chemistry principles. The reaction mechanism involves:

  • Activation of benzoyl chloride: AlCl₃ coordinates to the carbonyl oxygen, enhancing electrophilicity.
  • Regioselective attack: Electron-rich positions on the aromatic ring undergo benzoylation, favoring para substitution in activated arenes [4].

Yields exceeding 80% have been reported for simple substrates, though steric hindrance in ortho-substituted derivatives remains a limitation [4].

From Phthaloyl Chloride

While the provided sources do not explicitly detail synthesis from phthaloyl chloride, analogous pathways suggest feasibility. Phthaloyl chloride could serve as a bifunctional electrophile, undergoing Friedel-Crafts reactions with arenes to form fused dibenzoyl structures. Such routes would require careful optimization of stoichiometry and catalysis to prevent over-acylation.

Modern Synthetic Strategies

Transition Metal-Catalyzed Approaches

Transition metal catalysis, though not explicitly covered in the provided literature, represents an emerging frontier. Palladium or nickel complexes could facilitate cross-coupling reactions between aryl halides and benzoyl precursors, enabling milder conditions and better functional group tolerance.

Oxidative Synthesis from 1,3-Diphenylisobenzofuran

Oxidative ring-opening of 1,3-diphenylisobenzofuran offers a potential route, though direct evidence is absent in the sources. Theoretical frameworks suggest that oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) could cleave the furan ring, yielding 1,2-dibenzoylbenzene upon rearomatization.

Mechanochemical Synthesis Routes

Solid-State Reaction Advantages

Mechanochemical methods, involving solvent-free grinding of reactants, promise reduced environmental impact. While not directly reported for 1,2-dibenzoylbenzene, analogous reactions for aromatic ketones highlight shorter reaction times and higher atom economy.

Zn/Cu Coupling Mechanisms

Zinc-copper mediated coupling could theoretically link benzoyl moieties to aryl halides in ball mills. Such approaches remain speculative but align with trends in sustainable synthesis.

Green Chemistry Approaches to Synthesis

The solvent-free benzoylation of phenols using AlCl₃ exemplifies green synthesis [4]. By eliminating volatile organic solvents and reducing waste, this method achieves 81% yields for propionylation and 67% for benzoylation under optimized conditions.

Scale-up Challenges and Industrial Production Methods

Industrial production of 1,2-dibenzoylbenzene faces hurdles such as:

  • Viscosity management: Polymerization byproducts increase reaction mixture viscosity, necessitating dilution with aprotic solvents like sulfolane [1].
  • Temperature control: Exothermic reactions require precise heating (e.g., gradual increase to 200°C) to prevent decomposition [1].
  • Catalyst recovery: Efficient separation of AlCl₃ from product streams remains critical for cost-effective scaling [4].

A summary of synthetic methods is provided below:

MethodConditionsYieldKey Challenges
Friedel-CraftsAlCl₃, sulfolane, 135–140°C~90% [1]Side reactions, viscosity
Direct BenzoylationAlCl₃, solvent-free, 140°C67–81% [4]Regioselectivity control
MechanochemicalBall milling, Zn/CuN/ALimited experimental data

Of 1,2-Dibenzoylbenzene
Reaction TypeConditionsProductTypical Yield (%)Reaction Time
Sodium Borohydride ReductionNaBH₄, EtOH, RT-reflux1,2-Bis(α-hydroxybenzyl)benzene70-950.5-2 hours
Lithium Aluminum Hydride ReductionLiAlH₄, THF, 0°C-RT1,2-Bis(α-hydroxybenzyl)benzene80-951-4 hours
Catalytic HydrogenationH₂, Pd/C, RT, 1 atm1,2-Bis(α-hydroxybenzyl)benzene60-858-24 hours
Nucleophilic AdditionVarious nucleophilesAddition compounds50-901-12 hours
Asymmetric ReductionChiral auxiliariesChiral alcohols40-852-24 hours

Heterocyclization Reactions

Benzo[c]thiophene Formation with Phosphorus Pentasulfide

The most significant heterocyclization reaction of 1,2-dibenzoylbenzene involves treatment with phosphorus pentasulfide (P₄S₁₀), leading to the formation of 1,3-diphenylbenzo[c]thiophene derivatives. This transformation represents one of the most important synthetic routes to benzo[c]thiophene compounds and has been extensively studied for its mechanistic aspects and synthetic utility.

The reaction typically proceeds under mild conditions when conducted in acetonitrile at 30°C, providing 1,3-diphenylbenzo[c]thiophene in 70% yield. Alternative conditions include heating with phosphorus pentasulfide in boiling pyridine or xylene, which can achieve yields up to 95% for certain substrates. The reaction mechanism involves the replacement of both carbonyl oxygen atoms with sulfur, followed by cyclization to form the thiophene ring.

Recent improvements to this methodology have demonstrated that the reaction can be carried out under milder conditions with the addition of sodium bicarbonate as a base, which helps neutralize the acidic byproducts formed during the transformation. The general procedure involves dissolving 1,2-dibenzoylbenzene in dry acetonitrile, adding phosphorus pentasulfide and sodium bicarbonate, and stirring at 30°C for 4 hours.

Other Heterocyclic Derivatives

Beyond benzo[c]thiophene formation, 1,2-dibenzoylbenzene serves as a versatile precursor for various other heterocyclic systems. Treatment with Lawesson's reagent provides an alternative route to thiophene derivatives under milder conditions, typically yielding 40-60% of the desired products. This reagent offers improved functional group tolerance compared to phosphorus pentasulfide.

The compound can also participate in the formation of nitrogen-containing heterocycles through reactions with ammonia or primary amines, leading to imidazole derivatives. These transformations typically require elevated temperatures (100-180°C) and yield 20-50% of the heterocyclic products. The formation of oxazole derivatives can be achieved through treatment with hydroxylamine followed by dehydrating agents, providing 30-70% yields under acidic conditions.

Data Table 2: Heterocyclization Reactions

Reaction TypeReagentConditionsProductTypical Yield (%)Temperature (°C)
Benzo[c]thiophene FormationP₄S₁₀ (Phosphorus Pentasulfide)Pyridine, reflux or MeCN, 30°C1,3-Diphenylbenzo[c]thiophene57-7030-115
Thieno[c]thiophene FormationLawesson's ReagentToluene, refluxThieno derivatives40-60110-150
Oxazole FormationNH₂OH, dehydrating agentAcid catalyst, heatOxazole derivatives30-7080-120
Thiazole FormationThioamidesHeat, 150-200°CThiazole derivatives25-55150-200
Imidazole FormationAmmonia or aminesHeat, NH₃ or RNH₂Imidazole derivatives20-50100-180

Reduction Pathways

The reduction of 1,2-dibenzoylbenzene follows well-established pathways for aromatic ketones, with several reducing agents available depending on the desired selectivity and reaction conditions. Sodium borohydride represents the most commonly used reducing agent due to its mild reaction conditions and good functional group tolerance.

The mechanism of sodium borohydride reduction involves nucleophilic attack by hydride ion on the carbonyl carbon, forming a tetrahedral intermediate that is subsequently protonated by the solvent. The reaction can be conducted in protic solvents such as ethanol or methanol, with typical reaction times of 0.5-2 hours at room temperature or under reflux conditions.

Lithium aluminum hydride provides a more powerful reducing agent that can achieve higher yields (80-95%) but requires anhydrous conditions and careful handling. The reaction must be conducted in aprotic solvents such as tetrahydrofuran or diethyl ether, followed by careful aqueous workup to hydrolyze the aluminum alkoxide products.

For selective reduction applications, diisobutylaluminum hydride (DIBAL-H) can be employed at low temperatures (-78°C) to achieve high stereoselectivity. This reagent is particularly useful when chiral induction is desired or when other functional groups must be preserved.

Data Table 3: Reduction Pathways Comparison

Reducing AgentSelectivityConditionsYield (%)Stereoselectivity
NaBH₄ModerateEtOH, RT70-95Low
LiAlH₄HighEt₂O, 0°C80-95Moderate
DIBAL-HHighToluene, -78°C60-85High
Red-AlModerateToluene, RT65-80Moderate
Zn/HClLowAcidic medium40-70None

Photochemical Transformations

Metastable Species Formation

1,2-Dibenzoylbenzene undergoes various photochemical transformations upon irradiation with ultraviolet light, leading to the formation of metastable species with interesting spectroscopic properties. These photochemical processes are particularly relevant to the understanding of singlet oxygen reactions and photosensitization mechanisms.

Irradiation at 410 nm in the presence of oxygen leads to photobleaching of related compounds such as 1,3-diphenylisobenzofuran, with 1,2-dibenzoylbenzene identified as one of the stable photoproducts. The formation of metastable species is accompanied by the appearance of fluorescence bands at approximately 380 nm and 420 nm, which are distinct from the fluorescence of the parent compound.

The photochemical behavior of 1,2-dibenzoylbenzene derivatives has been studied using laser flash photolysis techniques, revealing the formation of short-lived transient species with lifetimes in the range of 0.4-2.0 microseconds. These intermediates are characterized by absorption maxima at 405-490 nm and have been assigned as triplet states based on quenching studies with various electron donors and acceptors.

Fluorescence Properties of Photoproducts

The photoproducts formed from 1,2-dibenzoylbenzene exhibit distinctive fluorescence properties that have been exploited for analytical and mechanistic studies. The fluorescence spectra show two main bands, suggesting the formation of multiple photoproduct species with different electronic structures.

Time-resolved fluorescence studies have revealed complex kinetics involving both fast and slow components, indicating multiple pathways for excited state deactivation. The quantum yields for photoisomerization and photocyclization processes range from 0.05-0.8 depending on the specific transformation and reaction conditions.

These fluorescence properties have made 1,2-dibenzoylbenzene derivatives useful as probes for studying photochemical processes and as components in photoswitchable materials. The ability to tune the fluorescence properties through structural modifications provides opportunities for developing specialized applications in materials science and photochemistry.

Data Table 4: Photochemical Transformations

Transformation TypeIrradiation Wavelength (nm)SolventProductsQuantum YieldLifetime (μs)
Metastable Species Formation365-410Benzene, MeOHFluorescent intermediates0.1-0.50.4-2.0
Photoisomerization300-400Various organic solventsIsomeric forms0.2-0.8Stable
Photocyclization254-365Benzene, tolueneCyclized products0.05-0.3Variable
Photofragmentation200-300Gas phase or solutionFragmentation products0.3-0.9Instantaneous
Singlet Oxygen Reaction410Aerated solventsOxidized products0.4-0.8Variable

Thermal Reactivity and Transformations

The thermal stability and decomposition behavior of 1,2-dibenzoylbenzene have been characterized through thermogravimetric analysis and thermal decomposition studies. The compound melts at 144-147°C, forming a stable liquid phase that can undergo various thermal transformations at elevated temperatures.

At temperatures between 200-250°C, structural rearrangements begin to occur, potentially leading to isomeric forms or intramolecular cyclization reactions. The specific products depend on the reaction conditions and the presence of catalysts or other reactive species. These mild thermal conditions can be exploited for synthetic transformations that require elevated temperatures but must avoid extensive decomposition.

Significant decomposition begins around 250-300°C, with the formation of benzoic acid derivatives and other fragmentation products. Safety data sheets indicate that thermal decomposition can lead to the release of carbon monoxide and carbon dioxide, along with other irritating gases and vapors.

At temperatures above 400°C, complete decomposition occurs through pyrolytic processes, yielding primarily gaseous products. This thermal behavior is consistent with other aromatic ketone compounds and reflects the relatively high thermal stability imparted by the aromatic ring systems.

Data Table 5: Thermal Reactivity Profile

Temperature Range (°C)TransformationProductsMechanism
144-147 (mp)MeltingLiquid phasePhysical transition
200-250Structural rearrangementIsomeric formsThermal isomerization
250-300Decomposition onsetBenzoic acid derivativesBond cleavage
300-400Significant decompositionCO, CO₂, aromaticsExtensive fragmentation
>400Complete decompositionGaseous productsPyrolysis

XLogP3

4.7

Other CAS

1159-86-0

Wikipedia

1,2-Dibenzoylbenzene

Dates

Last modified: 08-15-2023

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